Allyl 5-amino-2-methoxybenzoate

Description

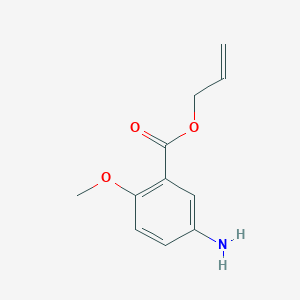

Allyl 5-amino-2-methoxybenzoate is a synthetic benzoate ester featuring an allyl ester group, a methoxy substituent at the ortho position (C-2), and an amino group at the para position (C-5) on the aromatic ring. This unique substitution pattern confers distinct electronic and steric properties, influencing its reactivity, stability, and biological activity. The allyl group introduces unsaturation, which may enhance interactions with biological targets or facilitate chemical modifications.

Properties

CAS No. |

153775-10-1 |

|---|---|

Molecular Formula |

C11H13NO3 |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

prop-2-enyl 5-amino-2-methoxybenzoate |

InChI |

InChI=1S/C11H13NO3/c1-3-6-15-11(13)9-7-8(12)4-5-10(9)14-2/h3-5,7H,1,6,12H2,2H3 |

InChI Key |

PGHZKHXFCDZGDY-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)N)C(=O)OCC=C |

Canonical SMILES |

COC1=C(C=C(C=C1)N)C(=O)OCC=C |

Synonyms |

Benzoic acid, 5-amino-2-methoxy-, 2-propenyl ester (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Antimicrobial Activity

Allyl-containing derivatives often exhibit enhanced antimicrobial potency compared to alkyl-substituted analogues. For example:

- Eugenol (4-allyl-2-methoxyphenol): Despite sharing a methoxy and allyl group, eugenol demonstrated lower efficacy against bacterial biofilms than thymol (2-isopropyl-5-methylphenol) and carvacrol (5-isopropyl-2-methylphenol). However, its allyl group contributed to superior activity against planktonic cells, suggesting that the allyl moiety enhances membrane permeability or disrupts cellular processes in free-floating bacteria .

- Propyl vs. Allyl Derivatives: In a study comparing 2-n-propyl and allyl derivatives of phenolic compounds, the allyl-substituted analogues showed 3–5-fold higher potency against both planktonic cells and biofilms. This highlights the allyl group’s role in improving bioavailability or target binding .

Antimalarial Activity

In 4-(1H)-quinolone derivatives, substituents at position 1 significantly influenced antimalarial activity against Plasmodium falciparum:

| Compound | Substituent at Position 1 | Substituent at Position 2 | IC₅₀ (µM) |

|---|---|---|---|

| 18e | Allyl | Tetradecenyl | 0.31 |

| 18d | Propargyl | Tetradecenyl | 1.24 |

| 18a | Methyl | Undecenyl | 12.4 |

The allyl-substituted compound (18e) exhibited the highest potency, likely due to optimal steric compatibility and electronic interactions with the target enzyme dihydroorotate dehydrogenase (DHODH). In contrast, the propargyl (18d) and methyl (18a) groups reduced activity by 4-fold and 40-fold, respectively .

Chemical Properties and Stability

Electronic and Steric Effects

- However, this may reduce electrophilic reactivity compared to hydroxyl or halogen substituents .

- Allyl Group : X-ray crystallography of allyl-containing compounds (e.g., N-(2-allyl-4-chloro-2H-indazol-5-yl)-4-methoxybenzene) confirmed the stability of the allyl chain under reaction conditions, with bond lengths (C=C: 1.314 Å) consistent with typical carbon-carbon double bonds. This stability contrasts with propargyl groups, which may undergo undesired cyclization or oxidation .

Comparative Reactivity of Ester Groups

Allyl esters are more reactive than methyl or propyl esters due to the allyl group’s susceptibility to nucleophilic attack or radical-induced reactions. For instance, allyl toluene-4-sulfonate () is widely used as an alkylating agent, whereas methyl esters (e.g., methyl 4-acetamido-2-methoxybenzoate) are typically more stable under basic conditions .

Structural Analogues and Functional Trade-offs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.